molecular formula C14H15NO2 B588427 3-(4-Methoxyphenyl)-1-(pyrrol-1-yl)propan-1-one CAS No. 448905-82-6

3-(4-Methoxyphenyl)-1-(pyrrol-1-yl)propan-1-one

Cat. No. B588427
M. Wt: 229.279
InChI Key: DLHIPWLSQXISAB-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about its class or family of compounds and its role or use in scientific, medical, or industrial contexts.



Synthesis Analysis

Synthesis analysis involves detailing the methods used to synthesize the compound. This could include the starting materials, reagents, catalysts, and conditions such as temperature and pressure.



Molecular Structure Analysis

Molecular structure analysis involves examining the arrangement of atoms in the molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions the compound can undergo. This includes identifying possible reactants and products, and understanding the conditions under which these reactions occur.



Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties include reactivity, acidity or basicity, and redox potential.


Scientific Research Applications

Synthesis Methods

  • Kumar et al. (2017) developed a metal-free method for synthesizing polysubstituted pyrrole derivatives, including compounds like 3-(4-Methoxyphenyl)-1-(pyrrol-1-yl)propan-1-one, using surfactants in an aqueous medium. This method leverages microwave conditions for efficient synthesis (Kumar, Rāmānand, & Tadigoppula, 2017).
  • Eftekhari-Sis et al. (2011) described a novel process for synthesizing N-alkyl(aryl)-2,4-diaryl-1H-pyrrol-3-ols, involving 1-(4-methoxyphenyl)propan-2-ones, through aldol Paal–Knorr reactions (Eftekhari‐Sis, Akbari, & Amirabedi, 2011).

Safety And Hazards

Safety and hazard analysis involves understanding the risks associated with handling and using the compound. This includes toxicity, flammability, and environmental impact.


Future Directions

Future directions could involve potential applications of the compound, areas for further research, and possible modifications to its structure to enhance its properties or reduce its hazards.


Please consult a qualified professional or trusted source for specific information about this compound. It’s important to handle all chemicals safely and responsibly. Always follow safety guidelines and procedures when working with chemicals.


properties

IUPAC Name

3-(4-methoxyphenyl)-1-pyrrol-1-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-17-13-7-4-12(5-8-13)6-9-14(16)15-10-2-3-11-15/h2-5,7-8,10-11H,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLHIPWLSQXISAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxyphenyl)-1-(pyrrol-1-yl)propan-1-one

Citations

For This Compound
1
Citations
S Matsunaga, H Qin, M Sugita, S Okada, T Kinoshita… - Tetrahedron, 2006 - Elsevier
Catalytic asymmetric epoxidation of α,β-unsaturated N-acylpyrroles as monodentate and activated ester equivalent acceptors is described. A Sm(Oi-Pr) 3 /(R)-H 8 -BINOL complex …
Number of citations: 34 www.sciencedirect.com

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